molecular formula C11H9NO2 B3389386 8-Methylquinoline-6-carboxylic acid CAS No. 926217-76-7

8-Methylquinoline-6-carboxylic acid

Cat. No.: B3389386
CAS No.: 926217-76-7
M. Wt: 187.19 g/mol
InChI Key: KGSKTDIRLHAAMI-UHFFFAOYSA-N
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Description

8-Methylquinoline-6-carboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry. The compound’s structure consists of a quinoline ring with a methyl group at the 8th position and a carboxylic acid group at the 6th position, making it a unique and valuable chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which involves the reaction of aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular. These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste .

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are frequently employed.

Major Products: The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives .

Scientific Research Applications

8-Methylquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylquinoline-6-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of bacterial and cancer cell proliferation. Additionally, the compound can chelate metal ions, enhancing its antimicrobial activity .

Comparison with Similar Compounds

  • 2-Methylquinoline-6-carboxylic acid
  • 8-Hydroxyquinoline
  • Quinoline-4-carboxylic acid

Comparison: 8-Methylquinoline-6-carboxylic acid is unique due to the specific positioning of its methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Methylquinoline-6-carboxylic acid, the 8-methyl derivative exhibits different substitution patterns, leading to varied pharmacological properties. 8-Hydroxyquinoline, on the other hand, has a hydroxyl group that significantly alters its chemical behavior and applications .

Properties

IUPAC Name

8-methylquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-5-9(11(13)14)6-8-3-2-4-12-10(7)8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSKTDIRLHAAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926217-76-7
Record name 8-methylquinoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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